6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
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Overview
Description
6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a complex organic compound featuring a pyrazine ring substituted with a dimethylamino group and a pyrrolidine ring linked via an ether bond to a fluorophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted piperidine. This step often requires the use of strong bases and specific solvents to facilitate the ring closure .
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Sulfonylation: : The pyrrolidine intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group .
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Ether Formation: : The sulfonylated pyrrolidine is then coupled with a pyrazine derivative under conditions that promote ether bond formation. This step may involve the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, which may lead to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in studies aimed at understanding enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutics.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity through hydrophobic interactions, while the pyrazine and pyrrolidine rings could facilitate specific binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- 6-((1-((4-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
- 6-((1-((4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
Uniqueness
Compared to similar compounds, 6-((1-((4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine may exhibit unique biological activities due to the presence of the fluorine atom, which can influence the compound’s electronic properties and binding interactions.
Properties
IUPAC Name |
6-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-20(2)15-9-18-10-16(19-15)24-13-7-8-21(11-13)25(22,23)14-5-3-12(17)4-6-14/h3-6,9-10,13H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMHXRGOSVBSBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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